molecular formula C24H20N2O4 B2687989 3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929821-62-5

3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2687989
CAS No.: 929821-62-5
M. Wt: 400.434
InChI Key: ZLWBPBVYPHUBHD-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C24H20N2O4 and its molecular weight is 400.434. The purity is usually 95%.
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Scientific Research Applications

Optical Properties and Organic Semiconductors

A series of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, which share a similar oxazine ring structure, were synthesized and studied for their photophysical properties. The absorption and excitation spectra of these compounds depend on the substituents in the phenyl ring, and they exhibit fluorescence quantum yields associated with the donor strength and position of the substituents. Due to their facile synthesis and photophysical properties, these compounds have potential applications as organic semiconductors (Briseño-Ortega et al., 2018).

Heterocyclic Systems in Pharmacology

Various fused oxazine compounds, such as 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[2,3-d][ ]oxazin-5-one, have been prepared and are expected to possess considerable chemical and pharmacological activities. The synthesized compounds showed antioxidant and anticancer activities, suggesting their potential in pharmacological applications (Mahmoud et al., 2017).

Nonlinear Optical Properties

The study of nonlinear optical properties, including nonlinear refractive index and nonlinear absorption coefficient, of compounds structurally related to 3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, such as 8-(4-methoxyphenyl)-6-oxo-3-p-tolyl-6H-pyrido[1,2-b][1,2,4]triazine-7,9-dicarbonitrile, revealed their dependence on the wavelength. These properties are critical for applications in optical switching and modulation devices (Khanzadeh et al., 2018).

Properties

IUPAC Name

3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-18-7-5-16(6-8-18)21-14-29-24-19(23(21)27)9-10-22-20(24)13-26(15-30-22)12-17-4-2-3-11-25-17/h2-11,14H,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWBPBVYPHUBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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